3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of both methoxy and trifluoromethyl groups in its structure contributes to its distinctive chemical properties, making it a valuable subject of study in organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the azepane intermediate.
Attachment of the trifluoromethylphenyl group: This can be done using a trifluoromethylation reaction, which may involve the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-phenylazepane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide: Contains a piperidine ring instead of an azepane ring, leading to variations in its reactivity and applications.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide makes it unique compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-28-17-11-9-15(10-12-17)16-6-4-5-13-26(14-16)20(27)25-19-8-3-2-7-18(19)21(22,23)24/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTRVEYWFZLJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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